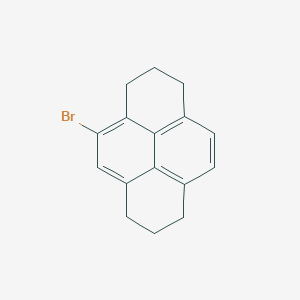

4-Bromo-1,2,3,6,7,8-hexahydropyrene

Description

Properties

IUPAC Name |

4-bromo-1,2,3,6,7,8-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJTUAANVIVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)Br)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347753 | |

| Record name | 4-bromo-1,2,3,6,7,8-hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-25-8 | |

| Record name | 4-Bromo-1,2,3,6,7,8-hexahydropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-1,2,3,6,7,8-hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 4-Bromo-1,2,3,6,7,8-hexahydropyrene: Structure Elucidation and Data Interpretation

Introduction

4-Bromo-1,2,3,6,7,8-hexahydropyrene is a brominated polycyclic aromatic hydrocarbon (PAH) with a partially saturated pyrene core.[1] This substitution and saturation pattern bestows upon it unique chemical and physical properties, making it a molecule of interest in materials science and as an intermediate in organic synthesis.[1] A definitive structural confirmation and purity assessment of such compounds is fundamentally reliant on a multi-technique spectroscopic approach. The inherent complexities of polycyclic systems necessitate a comprehensive analysis where each spectroscopic method provides a unique piece of the structural puzzle.

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Bromo-1,2,3,6,7,8-hexahydropyrene, intended for researchers and professionals in drug development and chemical sciences. The focus is not merely on the presentation of data, but on the rationale behind the spectral features and the logic of their interpretation.

Molecular Structure and Isomerism

The structural framework of 4-Bromo-1,2,3,6,7,8-hexahydropyrene, with the IUPAC name 4-bromo-1,2,3,6,7,8-hexahydropyrene and CAS number 1732-25-8, is foundational to understanding its spectroscopic signature.[2] The numbering of the hexahydropyrene core is crucial for the unambiguous assignment of spectral signals.

Mass Spectrometry: Unveiling the Molecular Mass and Isotopic Signature

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. For 4-Bromo-1,2,3,6,7,8-hexahydropyrene, it provides unequivocal evidence of the presence of a single bromine atom.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common and effective method for the analysis of semi-volatile compounds like brominated PAHs is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][3]

-

Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Chromatographic Separation : The sample is injected into a GC equipped with a capillary column (e.g., DB-5MS), which separates the compound from any impurities based on boiling point and polarity.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Caption: Generalized workflow for GC-MS analysis.

Interpretation of the Mass Spectrum

The mass spectrum of 4-Bromo-1,2,3,6,7,8-hexahydropyrene is characterized by a distinctive isotopic pattern for the molecular ion peak due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

-

Molecular Ion (M⁺) : A pair of peaks of almost equal intensity will be observed at m/z 286 and 288, corresponding to [C₁₆H₁₅⁷⁹Br]⁺ and [C₁₆H₁₅⁸¹Br]⁺, respectively.[4] This immediately confirms the presence of one bromine atom in the molecule.

-

Fragmentation Pattern : The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for PAHs involve the loss of hydrogen atoms or cleavage of the saturated rings. Key fragment ions would be expected at m/z 207, resulting from the loss of the bromine atom (M-Br)⁺.[4]

Table 1: Key Mass Spectrometry Data for 4-Bromo-1,2,3,6,7,8-hexahydropyrene

| m/z | Assignment | Significance |

| 288 | [M+2]⁺ | Molecular ion containing ⁸¹Br |

| 286 | [M]⁺ | Molecular ion containing ⁷⁹Br |

| 207 | [M-Br]⁺ | Loss of the bromine atom |

Infrared (IR) Spectroscopy: Probing Functional Groups and Structural Features

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples, ATR-FTIR is a convenient and widely used technique.

-

Sample Placement : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure Application : A pressure arm is engaged to ensure intimate contact between the sample and the crystal.

-

Data Acquisition : An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths are absorbed, corresponding to the vibrational modes of the molecule.

-

Spectrum Generation : The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 4-Bromo-1,2,3,6,7,8-hexahydropyrene will display characteristic absorption bands corresponding to its aromatic and aliphatic components.

-

Aromatic C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : The saturated portions of the molecule will give rise to strong C-H stretching bands in the 2850-3000 cm⁻¹ region.

-

C=C Aromatic Ring Stretch : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-Br Stretch : The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The exact position can be influenced by the overall structure of the molecule.

Table 2: Expected Infrared Absorption Bands for 4-Bromo-1,2,3,6,7,8-hexahydropyrene

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |

| > 3000 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Aliphatic (CH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 600-500 | C-Br Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Aromatic Protons : The protons on the aromatic rings will resonate in the downfield region, typically between 7.0 and 8.0 ppm. The introduction of the electron-withdrawing bromine atom will deshield adjacent protons, causing them to shift further downfield. The splitting patterns (e.g., doublets, singlets) will depend on the coupling with neighboring protons.

-

Aliphatic Protons : The protons of the saturated methylene (CH₂) groups will appear in the upfield region. Based on the parent hexahydropyrene, these are expected around 1.9-3.0 ppm. Protons on carbons closer to the aromatic system will be more deshielded.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1,2,3,6,7,8-hexahydropyrene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~ 7.0 - 8.2 | m |

| Aliphatic-H (benzylic) | ~ 2.8 - 3.0 | t |

| Aliphatic-H | ~ 1.9 - 2.1 | m |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

-

Aromatic Carbons : These will appear in the downfield region (120-150 ppm). The carbon atom directly attached to the bromine (C-Br) will be significantly affected, its chemical shift being influenced by both inductive and resonance effects.

-

Aliphatic Carbons : The sp³ hybridized carbons of the saturated rings will resonate in the upfield region (20-40 ppm).

Caption: Key information derived from NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Interpretation of the UV-Vis Spectrum (Predicted)

The UV-Vis spectrum of 4-Bromo-1,2,3,6,7,8-hexahydropyrene will be dominated by the chromophore of the pyrene core.

-

π → π* Transitions : The spectrum is expected to show complex absorption bands characteristic of the pyrene aromatic system. These arise from π → π* electronic transitions. For pyrene itself, characteristic absorption maxima are observed around 240, 270, and 335 nm.

-

Effect of Bromine Substitution : The bromine atom, being a halogen, will act as an auxochrome. Its lone pair of electrons can interact with the π-system of the aromatic rings. This is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity (hyperchromic effect) compared to the unsubstituted hexahydropyrene.

Conclusion

The comprehensive spectroscopic analysis of 4-Bromo-1,2,3,6,7,8-hexahydropyrene provides a self-validating system for its structural confirmation. Mass spectrometry confirms the molecular weight and the presence of bromine. IR spectroscopy identifies the key aromatic and aliphatic functional groups. While experimental NMR and UV-Vis data are not widely published, robust predictions based on the parent compound and related structures provide a detailed map of the carbon-hydrogen framework and the electronic properties of the molecule. This multi-faceted approach ensures a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

-

PubChem. 4-Bromo-1,2,3,6,7,8-hexahydropyrene. National Center for Biotechnology Information. [Link]

- Fu, P. P., et al. (2011). Environmental analysis of chlorinated and brominated polycyclic aromatic hydrocarbons by comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.

- Harriman, A., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Organic Letters, 25(31), 5868–5872.

- Přibylová, P., et al. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Environmental Pollution, 285, 117454.

-

Harriman, A., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. National Institutes of Health. [Link]

-

SpectraBase. Pyrene, 1,2,3,6,7,8-hexahydro-4-bromo-. Wiley-VCH. [Link]

-

PubChem. 1,2,3,6,7,8-Hexahydropyrene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. [Link]

-

MDPI. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. [Link]

-

MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Bromo-1,2,3,6,7,8-hexahydropyrene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of NMR data is critical for the characterization of novel compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-bromo-1,2,3,6,7,8-hexahydropyrene, a substituted polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct spectral assignments for this specific molecule in the literature, this guide will take a foundational approach. We will first examine the NMR spectra of the parent compound, 1,2,3,6,7,8-hexahydropyrene, and then elucidate the predictable effects of the bromine substituent to build a comprehensive interpretation of the target molecule's spectra.

The Foundation: NMR of 1,2,3,6,7,8-Hexahydropyrene

Understanding the NMR spectra of the parent compound, 1,2,3,6,7,8-hexahydropyrene, is the first step in accurately interpreting its brominated derivative. The high degree of symmetry in this molecule simplifies its NMR spectra, providing a clear baseline for our analysis.

¹H NMR of 1,2,3,6,7,8-Hexahydropyrene

The ¹H NMR spectrum of 1,2,3,6,7,8-hexahydropyrene is characterized by its simplicity, a direct result of the molecule's symmetry. We expect to see three distinct signals:

-

Aromatic Protons: The four protons on the central aromatic rings (H-4, H-5, H-9, and H-10) are chemically equivalent and will appear as a single signal. Due to the deshielding effect of the aromatic ring current, this signal will be in the downfield region, typically around 7.0-8.0 ppm.[1][2]

-

Benzylic Protons: The eight protons on the carbons directly attached to the aromatic rings (H-1, H-3, H-6, and H-8) are also equivalent. These benzylic protons will appear as a triplet, further downfield than typical aliphatic protons due to the proximity of the aromatic ring, likely in the range of 2.5-3.0 ppm.[1]

-

Aliphatic Protons: The four protons on the central carbon of the saturated rings (H-2 and H-7) are equivalent and will appear as a quintet in the most upfield region of the spectrum, typically around 1.8-2.2 ppm.

¹³C NMR of 1,2,3,6,7,8-Hexahydropyrene

The proton-decoupled ¹³C NMR spectrum of 1,2,3,6,7,8-hexahydropyrene will also be relatively simple due to the molecule's symmetry. We anticipate four distinct signals:

-

Aromatic Carbons (CH): The four aromatic carbons bearing a proton (C-4, C-5, C-9, and C-10) will produce a single signal in the aromatic region, typically between 120-130 ppm.[1]

-

Quaternary Aromatic Carbons: The four quaternary carbons at the junctions of the rings (C-3a, C-5a, C-8a, and C-10a) will also give a single signal in the aromatic region, generally between 130-140 ppm.

-

Benzylic Carbons (CH₂): The four benzylic carbons (C-1, C-3, C-6, and C-8) will be observed as a single peak in the aliphatic region, expected around 25-35 ppm.

-

Aliphatic Carbons (CH₂): The two central aliphatic carbons (C-2 and C-7) will produce a single signal, the most upfield of all, likely in the 20-30 ppm range.

The Impact of a Bromine Substituent on NMR Spectra

The introduction of a bromine atom onto the aromatic ring at the C-4 position breaks the molecule's symmetry and introduces predictable electronic effects that alter the chemical shifts of nearby protons and carbons.

Electronic Effects of Bromine

Bromine exerts two primary electronic effects on an aromatic ring:

-

Inductive Effect: As an electronegative atom, bromine withdraws electron density through the sigma bond (inductive effect). This effect is strongest at the point of attachment (the ipso-carbon) and decreases with distance.[3]

-

Resonance Effect: The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic ring (a +R effect). This increases electron density at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect for ¹H NMR, leading to a net deshielding of the aromatic protons. For ¹³C NMR, the situation is more complex, with the "heavy atom effect" often causing an upfield shift for the ipso-carbon.[3]

Predicted NMR Spectra of 4-Bromo-1,2,3,6,7,8-hexahydropyrene

By combining our understanding of the parent compound's NMR with the known effects of a bromine substituent, we can predict the ¹H and ¹³C NMR spectra of 4-bromo-1,2,3,6,7,8-hexahydropyrene. The introduction of the bromine at the C-4 position will break the symmetry, leading to a more complex spectrum with more signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will now show more distinct signals for the aromatic protons, as they are no longer all chemically equivalent. The aliphatic and benzylic protons will also show increased complexity.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| H-5 | 7.8 - 8.2 | d | ortho to Br, deshielded by inductive effect. Coupled to H-6. |

| H-9 | 7.2 - 7.6 | d | para to Br. Coupled to H-10. |

| H-10 | 7.0 - 7.4 | d | meta to Br. Coupled to H-9. |

| H-1, H-8 | 2.8 - 3.2 | m | Benzylic protons, inequivalent. |

| H-3, H-6 | 2.6 - 3.0 | m | Benzylic protons, inequivalent. |

| H-2, H-7 | 1.9 - 2.3 | m | Aliphatic protons, inequivalent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a significant increase in the number of signals due to the loss of symmetry.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-4 | 115 - 125 | ipso-carbon, directly attached to Br. Experiences the "heavy atom effect," shifting it upfield.[3] |

| C-5 | 130 - 135 | ortho to Br, deshielded. |

| C-10a | 128 - 133 | meta to Br. |

| C-3a | 132 - 138 | Quaternary carbon, ortho to Br. |

| C-5a | 135 - 140 | Quaternary carbon, para to Br. |

| C-9 | 125 - 130 | Aromatic CH, para to Br. |

| C-10 | 122 - 128 | Aromatic CH, meta to Br. |

| C-8a | 133 - 138 | Quaternary carbon. |

| C-1, C-8 | 30 - 35 | Benzylic carbons, inequivalent. |

| C-3, C-6 | 28 - 33 | Benzylic carbons, inequivalent. |

| C-2, C-7 | 22 - 28 | Aliphatic carbons, inequivalent. |

Visualizing the Molecular Structures

Caption: Molecular structures of the parent and brominated hexahydropyrene.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-bromo-1,2,3,6,7,8-hexahydropyrene, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are good starting points for many organic molecules.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition

-

Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30-45° pulse angle to allow for a shorter relaxation delay.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a spectral width that covers the full range of expected carbon signals (e.g., 0 to 220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectra to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Experimental Workflow Diagram

Caption: A typical workflow for NMR analysis.

Conclusion

The structural elucidation of 4-bromo-1,2,3,6,7,8-hexahydropyrene via NMR spectroscopy is a prime example of how foundational chemical principles can be applied to predict and interpret complex spectra. By first understanding the NMR of the symmetrical parent compound and then applying the well-documented electronic effects of a bromine substituent, a detailed and confident assignment of the ¹H and ¹³C NMR spectra can be achieved. This approach, combining theoretical prediction with rigorous experimental protocol, is fundamental to the work of researchers and scientists in the field of chemical and pharmaceutical development.

References

-

Thorn, D. L. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. PubMed. Retrieved from [Link]

-

Filo. (n.d.). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Retrieved from [Link]

-

ResearchGate. (n.d.). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,2,3,6,7,8-hexahydropyrene. Retrieved from [Link]

Sources

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-1,2,3,6,7,8-hexahydropyrene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For professionals in materials science and drug development, an understanding of the crystal structure is paramount for rational design and optimization. This guide addresses the crystal structure of 4-Bromo-1,2,3,6,7,8-hexahydropyrene, a partially saturated polycyclic aromatic hydrocarbon. A comprehensive search of crystallographic databases reveals that a definitive crystal structure for this specific brominated derivative has not been publicly deposited. This document, therefore, provides a robust framework for its determination, utilizing the known crystal structure of its parent compound, 1,2,3,6,7,8-hexahydropyrene, as a foundational case study. We present detailed, field-proven protocols for crystal growth, single-crystal X-ray diffraction (SC-XRD) data collection, and structure refinement. Furthermore, we offer an expert predictive analysis on the structural implications of bromine substitution, focusing on the potential for halogen bonding to influence crystal packing and, consequently, material properties.

Introduction: The Significance of Crystalline Form

In the realm of advanced materials and pharmaceuticals, the solid-state structure of a compound is as crucial as its molecular formula. The arrangement of molecules in a crystal lattice dictates key parameters such as solubility, melting point, stability, and bioavailability. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, these packing arrangements also govern electronic properties, making them relevant for applications in organic electronics.[1] 4-Bromo-1,2,3,6,7,8-hexahydropyrene is a molecule of interest due to its hybrid aliphatic-aromatic scaffold and the presence of a heavy bromine atom, which can introduce unique intermolecular interactions and serve as a handle for further chemical modification.[2]

While a definitive crystal structure for 4-Bromo-1,2,3,6,7,8-hexahydropyrene is not available in the public domain, the crystallographic data for the parent 1,2,3,6,7,8-hexahydropyrene is accessible through the Cambridge Structural Database (CSD), reference number 128283.[3] This provides a powerful starting point for understanding the molecular conformation and serves as an excellent template for predicting the structure of its brominated analogue.

This guide is structured to provide a comprehensive, practical workflow for researchers aiming to determine the crystal structure of 4-Bromo-1,2,3,6,7,8-hexahydropyrene or similar organic molecules. It combines established experimental methodologies with a predictive analysis grounded in the principles of crystal engineering.

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a multi-step process that demands precision at each stage. The overall workflow is a self-validating system; the quality of the final structural model is intrinsically linked to the quality of the initial crystals and the rigor of the data collection and refinement.

Caption: High-level workflow for single-crystal structure determination.

Step 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography. The success of the entire endeavor hinges on obtaining well-ordered, single crystals of suitable size (typically 30-300 microns).[4]

Causality Behind Method Selection: The goal is to induce slow supersaturation of a solution, allowing molecules to organize into a crystalline lattice rather than crashing out as an amorphous powder. The choice of solvent and method is critical. A solvent in which the compound is moderately soluble is often ideal.[5]

Detailed Protocol: Vapor Diffusion Method

This method is highly successful for milligram quantities of organic compounds.[6] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility.

-

Preparation: Dissolve 5-10 mg of highly purified 4-Bromo-1,2,3,6,7,8-hexahydropyrene in a minimal amount (0.5 mL) of a suitable solvent (e.g., dichloromethane or chloroform) in a small, narrow vial (the "inner vial").

-

Assembly: Place this inner vial inside a larger vial or beaker (the "outer vial") containing 2-3 mL of an anti-solvent (e.g., hexane or pentane).

-

Sealing: Seal the outer vial tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solvent in the inner vial.

-

Incubation: Place the sealed system in a vibration-free location at a constant temperature. Crystal growth can take several days to weeks.[5] Do not disturb the vessel during this period.

-

Harvesting: Once suitable crystals have formed, carefully extract them using a micromanipulator or a fine needle.

Alternative Methods:

-

Slow Evaporation: A solution is covered with a cap or foil containing small perforations, allowing the solvent to evaporate slowly over time.[7]

-

Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature, or from room temperature to a lower temperature (e.g., in a refrigerator).[7]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials. It works by irradiating a single crystal with a focused X-ray beam and measuring the resulting diffraction pattern.

Experimental Setup: A modern single-crystal diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[8]

Detailed Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope, ensuring it has sharp edges and no visible defects. It is mounted on a glass fiber or a cryo-loop and placed on the goniometer head.[4]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[9] Data is typically collected over a wide range of diffraction angles (2θ).[10]

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects), yielding a reflection file (typically in .hkl format).

Step 3: Structure Solution and Refinement

The final step involves converting the diffraction data into a chemically meaningful atomic model.

Causality Behind Refinement: The initial structure solution provides an approximate model. Least-squares refinement is an iterative process that adjusts the atomic positions, displacement parameters, and other variables to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The program SHELXL is the industry standard for small-molecule structure refinement.[11][12]

Detailed Protocol: Structure Refinement using SHELXL

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary atomic model.

-

Initial Refinement: The model is refined against the experimental data using SHELXL. This typically involves several cycles of least-squares refinement.[2]

-

Atom Assignment and Anisotropic Refinement: Non-hydrogen atoms are identified and refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (AFIX instructions in SHELXL).

-

Convergence: Refinement continues until the model converges, indicated by minimal shifts in atomic parameters and stable R-factors (a measure of the agreement between observed and calculated structure factors).

-

Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic soundness.

Caption: The iterative cycle of structure refinement using SHELXL.

Structural Analysis: A Case Study of 1,2,3,6,7,8-hexahydropyrene

The crystal structure of the parent compound, 1,2,3,6,7,8-hexahydropyrene, provides the best available model for understanding the core molecular geometry.[3] The crystallographic data can be obtained from the original publication in Acta Crystallographica Section C.[13][14]

| Parameter | 1,2,3,6,7,8-hexahydropyrene |

| CSD Refcode | HEXHPY |

| CCDC Number | 128283[3] |

| Empirical Formula | C₁₆H₁₆ |

| Formula Weight | 208.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Publication | Acta Crystallogr. C (1996), 52, 2394-2396 |

The molecule possesses a non-planar, bowed structure due to the saturated aliphatic rings fused to the planar aromatic core. The molecules in the crystal lattice are packed in a herringbone motif, driven by van der Waals forces and C-H···π interactions.

Predictive Analysis: The Influence of Bromine Substitution

Introducing a bromine atom at the 4-position of the hexahydropyrene core is expected to have significant and predictable effects on both the molecular and crystal structure.

Molecular Geometry

The C-Br bond will introduce a slight distortion in the aromatic ring geometry. The most significant impact, however, will be on the intermolecular interactions.

Crystal Packing and Halogen Bonding

The primary change in the crystal packing will likely be the introduction of halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base).[15][16] The strength of these bonds typically follows the order I > Br > Cl > F.[17]

In the crystal structure of 4-Bromo-1,2,3,6,7,8-hexahydropyrene, the bromine atom can act as a halogen bond donor. Potential acceptors include the π-system of an adjacent molecule's aromatic ring (Br···π interactions) or another bromine atom (Br···Br interactions).[18] These directional interactions are stronger than van der Waals forces and can fundamentally alter the packing motif, potentially leading to a denser, more stable crystal lattice with a higher melting point.

Caption: Potential halogen bonding interactions in the target crystal structure.

Conclusion and Future Directions

While the crystal structure of 4-Bromo-1,2,3,6,7,8-hexahydropyrene remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. By leveraging the known structure of the parent hexahydropyrene and applying established crystallographic techniques, researchers can confidently pursue its structural determination. The predictive analysis suggests that the introduction of a bromine atom will likely induce halogen bonding, a key interaction in modern crystal engineering.[17] The resulting structure will be invaluable for understanding the structure-property relationships in this class of compounds and for guiding the development of new materials and therapeutic agents.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]

-

Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

CCP4 wiki. SHELXL. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

-

Staples, R. J. Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Available at: [Link]

-

Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

University of Florida, Center for Xray Crystallography. Crystal Growing Tips. Available at: [Link]

-

Gilday, L. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction. Available at: [Link]

-

MIT Department of Chemistry. Growing Quality Crystals. Available at: [Link]

-

OlexSys. Structure Refinement. Available at: [Link]

-

SERC, Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

-

PubChem. 1,2,3,6,7,8-Hexahydropyrene. Available at: [Link]

-

Royal Society of Chemistry. Single-crystal X-ray Diffraction (Part 1). Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available at: [Link]

-

Minor, W., et al. X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC, NIH. Available at: [Link]

-

Cavallo, G., et al. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research. Available at: [Link]

-

Gilday, L. C., et al. The Halogen Bond. Chemical Reviews. Available at: [Link]

-

Metrangolo, P., et al. (2016). Halogen Bonding in Crystal Engineering. Semantic Scholar. Available at: [Link]

-

Desiraju, G. R. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Available at: [Link]

-

SciSpace. Acta Crystallographica Section C-crystal Structure Communications. Available at: [Link]

-

Amanote Research. Acta Crystallographica Section C Crystal Structure Communications. Available at: [Link]

-

Wiley Online Library. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

Sources

- 1. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]

- 2. Structure Refinement | OlexSys [olexsys.org]

- 3. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. How To [chem.rochester.edu]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]

- 13. scispace.com [scispace.com]

- 14. (PDF) Acta Crystallographica Section C Crystal Structure [research.amanote.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

IUPAC name for C16H15Br hexahydropyrene derivative

An In-depth Technical Guide: Systematic IUPAC Nomenclature and Structural Elucidation of C16H15Br Hexahydropyrene Derivatives

Abstract

The precise nomenclature of complex polycyclic aromatic hydrocarbon (PAH) derivatives is fundamental to chemical research, ensuring reproducibility and unambiguous communication. This guide addresses the systematic determination of the IUPAC name for a C16H15Br hexahydropyrene derivative. As the molecular formula represents multiple potential isomers, a definitive name cannot be assigned without empirical structural data. This document, therefore, provides a comprehensive framework for the logical deduction of the correct IUPAC name, beginning with the foundational principles of PAH nomenclature and culminating in the practical application of synthetic and analytical methodologies required for structural elucidation. We will explore the structure of the hexahydropyrene core, the principles of substitution, and a validated workflow for synthesis and characterization, thereby empowering researchers to confidently name such complex molecules.

Part 1: The 1,2,3,6,7,8-Hexahydropyrene Scaffold: Structure and Numbering

The parent compound, pyrene (C16H10), is a polycyclic aromatic hydrocarbon composed of four fused benzene rings.[1] Its hydrogenated derivative, hexahydropyrene (C16H16), represents a partially saturated structure. The most common and stable isomer is 1,2,3,6,7,8-hexahydropyrene , which will serve as the core scaffold for this guide.[2][3]

Understanding the standardized IUPAC numbering system for this scaffold is the first critical step. The numbering follows the convention of the parent pyrene molecule, which is essential for correctly locating any substituents.

Figure 1: IUPAC numbering of the 1,2,3,6,7,8-hexahydropyrene core.

Part 2: Principles of IUPAC Nomenclature for Derivatives

For substituted aromatic compounds, IUPAC nomenclature follows a clear set of rules.[4][5]

-

Parent Name: The base name is that of the parent hydrocarbon, in this case, "1,2,3,6,7,8-hexahydropyrene".

-

Substituent Prefix: The substituent is named as a prefix. For bromine, the prefix is "bromo".[5]

-

Locant Number: A number (locant) indicates the position of the substituent on the parent ring system. This number is determined by the standardized numbering of the core structure (see Figure 1).

-

Lowest Locant Rule: When multiple substitution patterns are possible, the numbering of the parent ring is chosen to give the substituents the lowest possible locant numbers.[4][6] For a single substituent, this simply means identifying its numbered position.

Therefore, a C16H15Br derivative will be named in the format: X-Bromo-1,2,3,6,7,8-hexahydropyrene , where 'X' is the number of the carbon atom to which the bromine is attached.

Part 3: Isomerism in Monobrominated 1,2,3,6,7,8-Hexahydropyrene

The molecular formula C16H15Br does not describe a single molecule but rather a set of constitutional isomers. The bromine atom can replace any of the 16 hydrogen atoms on the hexahydropyrene core. However, due to the molecule's symmetry, there are fewer unique positions:

-

Aromatic Positions: The aromatic rings contain hydrogens at positions 4, 5, 9, and 10. Due to symmetry, positions 4 and 5 are equivalent to 10 and 9, respectively. Thus, there are two unique aromatic positions for substitution: 4 and 5 . Electrophilic aromatic substitution, a common method for bromination, preferentially occurs at these positions due to the high electron density of the aromatic system.[7]

-

Aliphatic Positions: The saturated rings have hydrogens at positions 1, 2, 3, 6, 7, and 8. Symmetry considerations show unique positions at 1 , 2 , and 3 . Substitution at these "benzylic" (e.g., positions 3 and 8) or aliphatic positions typically requires different reaction conditions, often involving free-radical mechanisms.

Consequently, at least five primary isomers exist. The challenge, and the core of this guide, is to determine which of these isomers has been synthesized.

Part 4: A Practical Approach: Synthesis and Structural Characterization

To assign a definitive IUPAC name, one must first synthesize the compound and then determine its precise structure through analytical characterization.

Experimental Workflow

The logical process from synthesis to nomenclature is a self-validating system where each step confirms the identity of the material.

Figure 2: A systematic workflow for the synthesis, purification, analysis, and naming of a C16H15Br hexahydropyrene isomer.

Protocol 1: Synthesis of Monobrominated Hexahydropyrene

This protocol is designed to favor electrophilic aromatic substitution, which is a common and predictable reaction type for PAHs.[8]

Objective: To synthesize a C16H15Br derivative, likely substituted on an aromatic ring.

Materials:

-

1,2,3,6,7,8-Hexahydropyrene (C16H16)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4), anhydrous

-

Benzoyl peroxide (initiator, used sparingly for potential benzylic substitution if desired, but for aromatic substitution, a Lewis acid might be used)

-

Silica gel for column chromatography

-

Hexane/Dichloromethane solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 1.0 g of 1,2,3,6,7,8-hexahydropyrene in 50 mL of anhydrous CCl4.

-

Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS). Causality: Using a slight excess of a mild brominating agent like NBS helps to favor mono-substitution and prevent the formation of di- or poly-brominated products.

-

Initiation & Reflux: Add a catalytic amount of benzoyl peroxide. Heat the mixture to reflux (approx. 77°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the resulting oil/solid via column chromatography on silica gel, using a gradient of hexane and dichloromethane to separate the unreacted starting material and potential isomers.

Protocol 2: Structural Characterization

Objective: To identify the specific isomer produced and assign the correct IUPAC name.

-

Mass Spectrometry (MS):

-

Analyze a purified fraction by High-Resolution Mass Spectrometry (HRMS).

-

Expected Result: The molecular ion peak should confirm the formula C16H15Br by exhibiting the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) and a mass consistent with the calculated value.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified sample in a deuterated solvent (e.g., CDCl3).

-

Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

-

Analysis Logic: The key to identifying the isomer lies in interpreting the shifts and splitting patterns in the aromatic region of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum.

-

| Isomer | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals | Rationale |

| 4-Bromo- | One singlet, two doublets | 6 signals | The singlet corresponds to the proton at position 5. The doublets correspond to the protons at positions 9 and 10, which are no longer chemically equivalent. |

| 5-Bromo- | One singlet, two doublets | 6 signals | The singlet corresponds to the proton at position 4. The doublets correspond to the protons at positions 9 and 10. |

| 1-Bromo- | Two doublets, two singlets (from original 4,5,9,10) | 8 signals | The overall symmetry is lowered significantly. The aromatic protons at 4,5,9,10 remain, but their chemical environments are altered, likely resulting in four distinct signals. |

Table 1: Predicted NMR spectral data for key isomers of C16H15Br-hexahydropyrene.

Part 5: Assigning the IUPAC Name - A Case Study

Let us assume the characterization of a purified fraction yields the following key results:

-

HRMS: Confirms the molecular formula C16H15Br.

-

¹H NMR: The aromatic region (approx. 7.0-8.0 ppm) displays one sharp singlet and two distinct doublets.

-

¹³C NMR: The aromatic region shows 6 distinct signals.

-

2D NMR (COSY): Shows coupling between the two aromatic doublets, but no coupling to the aromatic singlet.

Interpretation and Conclusion: The presence of a singlet in the aromatic region strongly indicates that one of the aromatic protons is isolated (has no adjacent proton neighbors). This occurs in both the 4-bromo and 5-bromo isomers. The two doublets arise from the protons on the other aromatic ring (positions 9 and 10), which are now inequivalent. The data conclusively rules out substitution on the aliphatic rings, which would have preserved the symmetry of the aromatic protons (resulting in two singlets).

Based on this validated analytical data, if further analysis (e.g., Nuclear Overhauser Effect) confirms the bromine is at the 4-position, the definitive IUPAC name is:

4-Bromo-1,2,3,6,7,8-hexahydropyrene

References

-

Professor Dave Explains. (2018). Nomenclature of Polycyclic Compounds. YouTube. [Link]

-

MDPI. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives. MDPI. [Link]

-

PubChem. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. National Center for Biotechnology Information. [Link]

-

Advanced Chemistry Development, Inc. (1979). IUPAC Nomenclature of Organic Chemistry, Rule A-12. [Link]

-

Universiti Kebangsaan Malaysia. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. [Link]

-

ResearchGate. (2023). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]

-

CAS Common Chemistry. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. American Chemical Society. [Link]

-

PubMed Central. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. National Library of Medicine. [Link]

-

Fiveable. (n.d.). Polycyclic aromatic hydrocarbons. [Link]

-

ResearchGate. (2018). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. [Link]

-

Chemistry LibreTexts. (2019). Structure and Nomenclature of Aromatic Compounds. [Link]

-

Wikipedia. (n.d.). Pyrene. [Link]

Sources

- 1. Pyrene - Wikipedia [en.wikipedia.org]

- 2. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1,2,3,6,7,8-hexahydropyrene

Introduction: The Strategic Importance of Suzuki Coupling in Complex Molecule Synthesis

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]

This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 4-Bromo-1,2,3,6,7,8-hexahydropyrene, a partially saturated polycyclic aromatic hydrocarbon. The sterically hindered nature of this substrate presents unique challenges that necessitate careful optimization of reaction parameters. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvent systems, thereby providing a robust framework for researchers in drug development and materials science.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki coupling mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates like 4-Bromo-1,2,3,6,7,8-hexahydropyrene. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[3][5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][6] For 4-Bromo-1,2,3,6,7,8-hexahydropyrene, the aryl bromide is sufficiently reactive for this step.

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[1][5][7]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Bromo-1,2,3,6,7,8-hexahydropyrene

This protocol is designed as a starting point for the Suzuki coupling of 4-Bromo-1,2,3,6,7,8-hexahydropyrene with a generic arylboronic acid. Due to the sterically hindered nature of the substrate, a catalyst system known for its high activity with challenging substrates is recommended.[8][9][10][11][12]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Suggested Supplier | Purity |

| 4-Bromo-1,2,3,6,7,8-hexahydropyrene | 287.19 | Varies | >97% |

| Arylboronic Acid | Varies | Varies | >98% |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | Varies | >98% |

| Potassium Carbonate (K₂CO₃) | 138.21 | Varies | >99% |

| 1,4-Dioxane | 88.11 | Varies | Anhydrous |

| Deionized Water | 18.02 | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-1,2,3,6,7,8-hexahydropyrene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.). For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands can be more effective.[13]

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The use of aqueous solvents is common and can enhance the reaction rate.[1][14]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: A generalized workflow for the Suzuki coupling protocol.

Key Considerations for Optimization

For a sterically hindered substrate like 4-Bromo-1,2,3,6,7,8-hexahydropyrene, achieving high yields may require careful optimization of the reaction conditions.

-

Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a versatile catalyst, more specialized systems may offer improved performance. Palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biarylphosphine ligands are often highly effective for challenging couplings.[13][15] Palladium on carbon (Pd/C) can also be an effective heterogeneous catalyst.[16][17]

-

Choice of Base: The base plays a crucial role in the transmetalation step.[1][7] While potassium carbonate is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, particularly with less reactive boronic acids.[5] The choice of base can also be solvent-dependent.[18][19]

-

Solvent System: The solvent system influences the solubility of the reagents and the reaction kinetics.[14] Common solvents include toluene, tetrahydrofuran (THF), and 1,4-dioxane, often in a biphasic mixture with water.[1] For some systems, purely aqueous conditions can be employed, offering environmental and economic advantages.[1]

-

Boron Source: While arylboronic acids are widely used due to their commercial availability and stability, other organoboron reagents such as boronate esters (e.g., pinacol esters) or organotrifluoroborates can also be employed.[1][7][15] Organotrifluoroborates are particularly stable and less prone to protodeboronation.[1][15]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex biaryl structures. The protocol and guidelines presented in this application note provide a solid foundation for the successful coupling of 4-Bromo-1,2,3,6,7,8-hexahydropyrene. By understanding the underlying mechanism and systematically optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively overcome the challenges posed by sterically hindered substrates and efficiently synthesize novel compounds for a wide range of applications.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

-

Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2011). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 13(9), 2440–2443. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

-

MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

-

Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 82(11), 5779–5788. [Link]

-

PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

-

Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

-

ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

-

ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

The Royal Society of Chemistry. Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. [Link]

-

YouTube. Suzuki Coupling. [Link]

-

ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

PubChem. 4-Bromo-1,2,3,6,7,8-hexahydropyrene. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. byjus.com [byjus.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Heck Reaction of 4-Bromo-1,2,3,6,7,8-hexahydropyrene with Alkenes

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients due to its functional group tolerance and high stereoselectivity.[3]

This application note provides a detailed guide for performing the Heck reaction on 4-Bromo-1,2,3,6,7,8-hexahydropyrene, a functionalized polycyclic aromatic hydrocarbon (PAH). The partially saturated pyrene core of this substrate offers a unique scaffold for the development of novel materials and complex drug candidates.[4][5] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, allowing for the strategic elaboration of the core structure.[5] This document outlines the mechanistic underpinnings of the reaction, discusses critical experimental parameters, and provides a detailed protocol for the coupling of 4-Bromo-1,2,3,6,7,8-hexahydropyrene with a model alkene, n-butyl acrylate.

The Mechanism of the Heck Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] While several mechanistic pathways exist (e.g., neutral vs. cationic), the generally accepted cycle for aryl bromides involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[6][7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-1,2,3,6,7,8-hexahydropyrene, forming a square planar Pd(II) complex.[1][8]

-

Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[6][9] This step forms a new carbon-carbon bond and determines the regioselectivity of the product.

-

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming a hydrido-palladium(II) species and releasing the substituted alkene product.[8] This step is typically stereospecific and leads to the formation of the trans-(E)-alkene, which is thermodynamically more stable.[8]

-

Catalyst Regeneration: A base is required to neutralize the generated HBr and facilitate the reductive elimination of the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.[8][10]

Figure 2: General experimental workflow for the Heck reaction.

Materials:

-

4-Bromo-1,2,3,6,7,8-hexahydropyrene (MW: 287.20 g/mol )

-

n-Butyl acrylate (MW: 128.17 g/mol )

-

Palladium(II) acetate (Pd(OAc)₂) (MW: 224.50 g/mol )

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (MW: 304.37 g/mol )

-

Potassium carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1,2,3,6,7,8-hexahydropyrene (287 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (18.3 mg, 0.06 mmol, 6 mol%), and potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv).

-

Scientist's Note: The Pd:Ligand ratio is crucial. A 1:3 ratio is used here to ensure the formation of a stable and active catalytic species and prevent palladium black precipitation.

-

-

Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Scientist's Note: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the system. Thorough degassing is essential for reproducibility and high yields.

-

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add n-butyl acrylate (0.21 mL, 1.5 mmol, 1.5 equiv) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the desired coupled product.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Sathee Jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

-

Organometallics. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. Retrieved from [Link]

-

ACS Publications. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. Retrieved from [Link]

-

SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Letters. (2017). On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111) with Palladium as Catalyst. ACS Publications. Retrieved from [Link]

-

Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh. Retrieved from [Link]

-

Organic Letters. (2001). Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. ACS Publications. Retrieved from [Link]

-

PMC - NIH. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

-

Semantic Scholar. (2008). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]

-

MDPI. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

ACS Publications. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Retrieved from [Link]

-

RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2013). Synthesis of substituted pyrenes by indirect methods. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2019). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. RSC Publishing. Retrieved from [Link]

-

Organic Letters. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. Retrieved from [Link]

-

Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 5. CAS 1732-25-8: 4-Bromo-1,2,3,6,7,8-hexahydropyrene [cymitquimica.com]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of Pyrene-Based Organic Semiconductors from 4-Bromo-1,2,3,6,7,8-hexahydropyrene: An Application and Protocol Guide

Introduction: The Allure of the Pyrene Core in Organic Electronics

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, stands as a privileged scaffold in the design of advanced organic electronic materials. Its inherent characteristics, including high charge carrier mobility, strong blue fluorescence, and excellent chemical and thermal stability, make it an attractive building block for a new generation of organic semiconductors. These materials are at the heart of innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The ability to chemically modify the pyrene core allows for the fine-tuning of its electronic and photophysical properties, enabling the rational design of materials with tailored functionalities.[2]

This guide provides a comprehensive overview of synthetic strategies for the derivatization of the partially saturated pyrene precursor, 4-Bromo-1,2,3,6,7,8-hexahydropyrene. By leveraging powerful palladium-catalyzed cross-coupling reactions, this readily accessible starting material can be transformed into a diverse library of pyrene-based organic semiconductors. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as emerging direct C-H arylation strategies.

Strategic Functionalization: A World of Possibilities

The bromine atom on the 4-Bromo-1,2,3,6,7,8-hexahydropyrene serves as a versatile handle for introducing a wide array of functional groups. The choice of synthetic methodology depends on the desired C-C or C-N bond formation.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Organic Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools for the construction of novel organic semiconductors.[3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Synthetic Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a range of pyrene-based derivatives from 4-Bromo-1,2,3,6,7,8-hexahydropyrene.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[5] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[6]

Protocol: Synthesis of 4-Aryl-1,2,3,6,7,8-hexahydropyrene

Materials:

-

4-Bromo-1,2,3,6,7,8-hexahydropyrene

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-